

Physical properties of "2-Amino-6-methoxyphenol hydrochloride"

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Compound of Interest

Compound Name: 2-Amino-6-methoxyphenol hydrochloride

Cat. No.: B2981388

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An In-depth Technical Guide to the Physical Properties of **2-Amino-6-methoxyphenol Hydrochloride**

Introduction

2-Amino-6-methoxyphenol hydrochloride is a substituted aminophenol derivative of significant interest in synthetic chemistry and pharmaceutical research. As an intermediate, its purity, stability, and solubility are paramount for the successful development of downstream products, including active pharmaceutical ingredients (APIs). The formation of a hydrochloride salt is a common and effective strategy to enhance the aqueous solubility and stability of amine-containing compounds, making this form particularly relevant for laboratory and developmental applications.^{[1][2]}

This technical guide provides a comprehensive overview of the core physical properties of **2-Amino-6-methoxyphenol hydrochloride**. It is designed for researchers, scientists, and drug development professionals, offering not only a compilation of key data but also insights into the experimental methodologies used for their determination and the scientific rationale behind these choices. Understanding these fundamental properties is a critical first step in harnessing the full potential of this compound in research and development.

Molecular Structure and Core Physical Data

The structural and physical characteristics of a compound dictate its behavior in both chemical reactions and biological systems. The presence of amino, hydroxyl, and methoxy functional groups on the aromatic ring, combined with its salt form, defines the unique properties of **2-Amino-6-methoxyphenol hydrochloride**.

Molecular Formula: C₇H₁₀CINO₂[\[3\]](#)

SMILES: COC1=CC=CC(=C1N)O.Cl

InChI Key: GWXIGCZEXDVFDN-UHFFFAOYSA-N

The fundamental physical properties are summarized in the table below.

Property	Value	Source(s)
CAS Number	339531-77-0	
Molecular Weight	175.61 g/mol	[4]
Appearance	Solid, powder	
Melting Point	229-230 °C (for a related isomer)	[5]
Purity	Typically ≥95%	[6]
Storage	Inert atmosphere, room temperature	

Note: The melting point provided is for 2-(aminomethyl)-6-methoxyphenol hydrochloride, a structurally similar isomer. The exact melting point for **2-Amino-6-methoxyphenol hydrochloride** may vary and should be determined experimentally.

Thermal Analysis: Melting Point Determination

The melting point is one of the most fundamental physical properties used to assess the identity and purity of a crystalline solid.[\[7\]](#) For a pure substance, the melting transition occurs over a narrow temperature range, typically 0.5-1°C.[\[8\]](#) The presence of impurities disrupts the

crystal lattice, leading to a depression of the melting point and a broadening of the melting range.[\[7\]](#)[\[9\]](#)

Significance in Drug Development

In the context of pharmaceutical development, the melting point influences several key aspects:

- Purity Assessment: It serves as a rapid and cost-effective quality control check.
- Polymorph Screening: Different crystalline forms (polymorphs) of the same compound will exhibit different melting points.
- Formulation & Manufacturing: Thermal properties are critical for processes such as milling, granulation, and tablet compression.

Experimental Protocol: Capillary Melting Point Method

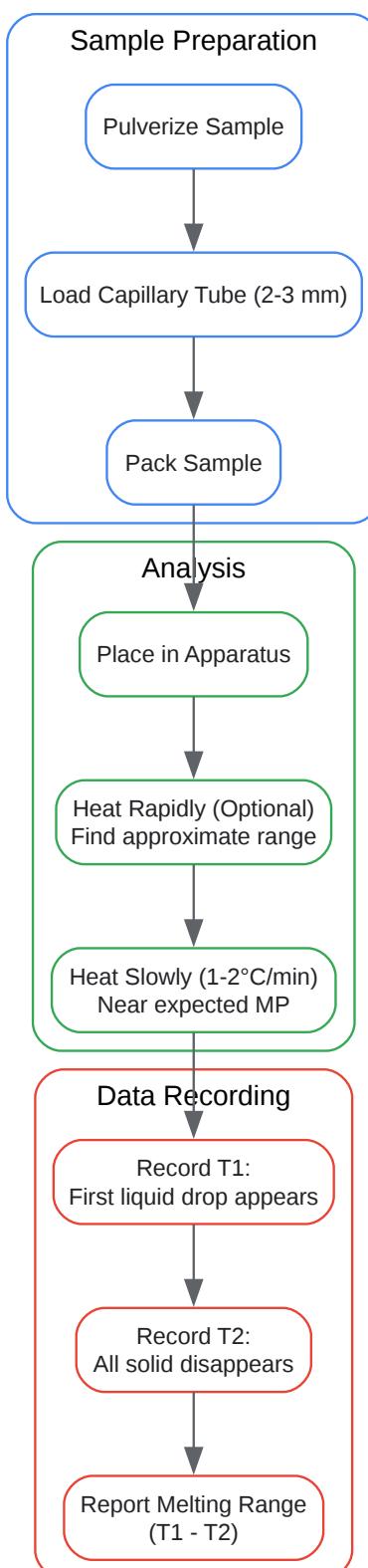
The determination of a melting point is a standard procedure in organic chemistry, reliably performed using a melting point apparatus.

Methodology:

- Sample Preparation: A small amount of the dry, crystalline **2-Amino-6-methoxyphenol hydrochloride** is finely powdered. The open end of a glass capillary tube is jabbed into the powder to load a small sample.[\[10\]](#) The tube is then inverted and tapped gently, or dropped through a long glass tube, to pack the solid into the closed end to a height of 2-3 mm.[\[10\]](#)
- Apparatus Setup: The packed capillary tube is placed into the heating block of a melting point apparatus (e.g., a Mel-Temp).
- Heating and Observation: The sample is heated at a steady, controlled rate. For an unknown compound, a rapid determination (10-20°C/min) can first be performed to find an approximate range.[\[11\]](#) Subsequently, a second, more precise measurement is made with a slow heating rate (1-2°C/min) starting approximately 20°C below the expected melting point.[\[10\]](#)
- Data Recording: Two temperatures are recorded to define the melting range:

- T1: The temperature at which the first droplet of liquid appears.[8]
- T2: The temperature at which the last solid crystal melts, resulting in a completely clear liquid.[8]

The workflow for this essential QC technique is visualized below.

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Caption: Workflow for Melting Point Determination.

Solubility Profile

Solubility is a critical determinant of a drug's bioavailability. For orally administered drugs, the compound must first dissolve in the gastrointestinal fluids before it can be absorbed into systemic circulation.^[2] As a hydrochloride salt, **2-Amino-6-methoxyphenol hydrochloride** is expected to exhibit significantly higher aqueous solubility than its free base form, particularly in acidic to neutral conditions.^[1]

Significance: The Biopharmaceutics Classification System (BCS)

The World Health Organization (WHO) and other regulatory bodies use the BCS to classify drugs based on their solubility and permeability.^[12] An API is considered "highly soluble" when its highest therapeutic dose is soluble in 250 mL or less of aqueous media over a pH range of 1.2 to 6.8 at 37°C.^{[12][13]} Determining the pH-solubility profile is therefore essential for early-stage drug development and potential biowaiver applications.^[13]

Experimental Protocol: Equilibrium Shake-Flask Solubility Method

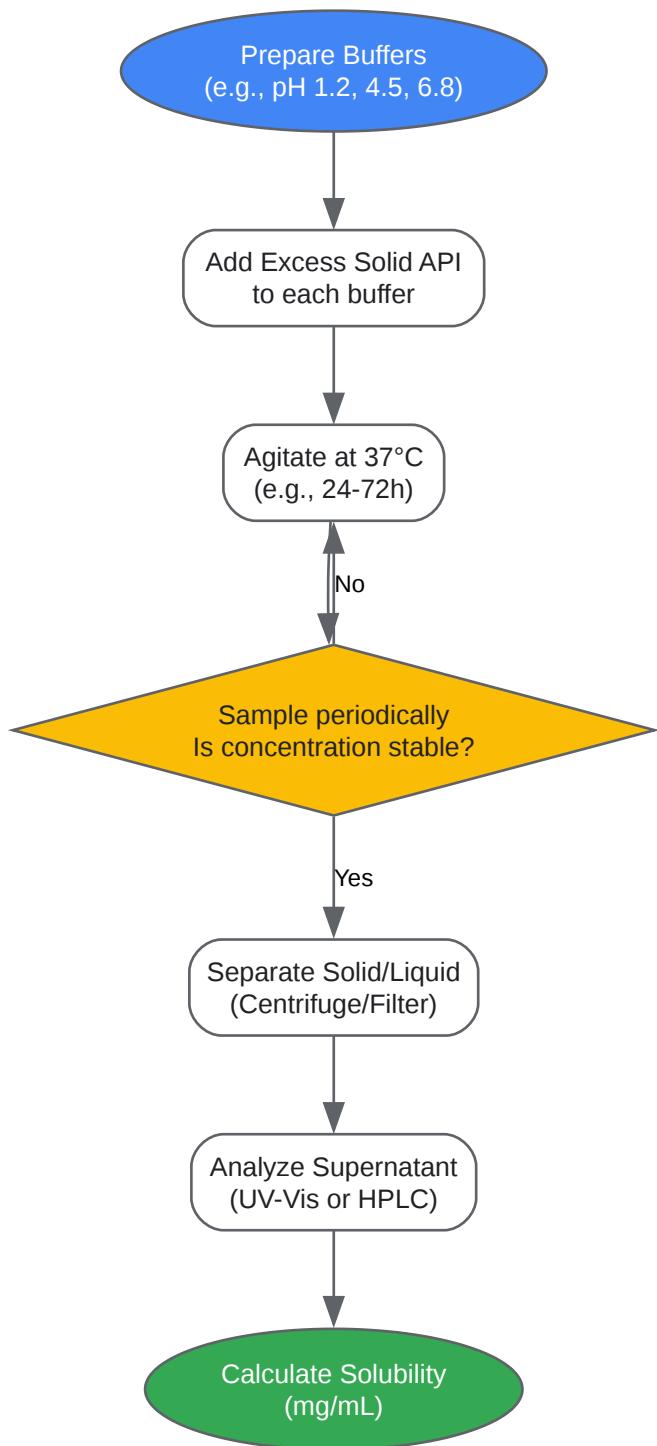
The shake-flask method is the gold standard for determining equilibrium solubility. It measures the concentration of a saturated solution when the dissolved solute is in equilibrium with the excess solid.

Methodology:

- **Media Preparation:** A series of aqueous buffers are prepared to cover the physiologically relevant pH range (e.g., pH 1.2, 4.5, and 6.8).^[13]
- **Sample Addition:** An excess amount of **2-Amino-6-methoxyphenol hydrochloride** is added to a known volume of each buffer in separate, sealed flasks. The excess solid ensures that a saturated solution is formed.
- **Equilibration:** The flasks are agitated in a temperature-controlled environment (typically 37 ± 1°C) for a sufficient period to reach equilibrium.^[13] Equilibrium is confirmed by sampling the

supernatant at various time points (e.g., 24, 48, 72 hours) until the concentration remains constant.[13]

- Phase Separation: Once equilibrium is reached, the undissolved solid is separated from the solution via centrifugation or filtration. Care must be taken to avoid temperature changes during this step.
- Concentration Analysis: The concentration of the dissolved compound in the clear supernatant is determined using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).[14] The experiment should be performed in at least triplicate for each pH condition.[12]



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Caption: Workflow for Equilibrium Solubility Determination.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for confirming the molecular structure and quantifying the compound in various matrices.[\[15\]](#) They provide a unique molecular "fingerprint" based on the interaction of the molecule with electromagnetic radiation.[\[16\]](#)

UV-Visible Spectroscopy

UV-Vis spectroscopy is a versatile analytical technique used for the quantitative determination of phenolic compounds.[\[17\]](#)[\[18\]](#) These molecules strongly absorb UV radiation due to $\pi \rightarrow \pi^*$ electronic transitions within the conjugated system of the benzene ring.[\[19\]](#)

- Expected Spectrum: **2-Amino-6-methoxyphenol hydrochloride** is expected to exhibit strong absorbance in the UV region. The absorbance maximum (λ_{max}) for phenolic compounds typically occurs around 270-280 nm.[\[19\]](#)[\[20\]](#) The exact λ_{max} and molar absorptivity are dependent on the solvent and the pH, which affects the ionization state of the phenolic hydroxyl and amino groups.
- Application in Solubility Studies: This technique is foundational to the Beer-Lambert Law, which establishes a linear relationship between absorbance and concentration. A calibration curve is first prepared using standard solutions of known concentrations.[\[17\]](#) The absorbance of the unknown sample (e.g., from a solubility experiment) is then measured, and its concentration is determined from the calibration curve. This provides a rapid, simple, and inexpensive method for quantification.[\[15\]](#)

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to its vibrational energy.

- Expected Key Absorptions:
 - O-H Stretch (Phenol): A broad absorption band is expected in the region of 3200-3600 cm^{-1} .
 - N-H Stretch (Ammonium Salt): A broad, strong absorption in the 2800-3200 cm^{-1} range, often with multiple smaller peaks, is characteristic of an amine salt.

- C-H Stretch (Aromatic & Aliphatic): Absorptions for aromatic C-H will appear just above 3000 cm^{-1} , while the methoxy (-OCH₃) C-H stretches will be just below 3000 cm^{-1} .
- C=C Stretch (Aromatic): Peaks in the $1450\text{-}1600\text{ cm}^{-1}$ region are indicative of the benzene ring.
- C-O Stretch (Methoxy Ether & Phenol): Strong absorptions are expected in the $1000\text{-}1300\text{ cm}^{-1}$ region.

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the elucidation of molecular structure in solution.^[21] ¹H NMR provides detailed information about the chemical environment, connectivity, and relative number of protons in the molecule.

- Predicted ¹H NMR Spectrum (in DMSO-d₆):
 - Phenolic -OH (~9-10 ppm): A broad singlet, the chemical shift of which is concentration and temperature-dependent.
 - Ammonium -NH₃⁺ (~8-9 ppm): A broad singlet due to the acidic protons of the hydrochloride salt.
 - Aromatic Protons (~6.5-7.5 ppm): The three protons on the aromatic ring will appear in this region. Their exact chemical shifts and coupling patterns (multiplicities) will depend on the electronic effects of the amino, hydroxyl, and methoxy substituents.
 - Methoxy -OCH₃ (~3.8 ppm): A sharp singlet, integrating to three protons.
 - Solvent Reference: The residual solvent peak for DMSO-d₆ appears at ~2.50 ppm and is used for calibration.^[21]

Conclusion: Implications for the Researcher

The physical properties of **2-Amino-6-methoxyphenol hydrochloride** define its utility and handling requirements in a research and development setting.

- Purity and Stability: The melting point serves as a reliable, initial checkpoint for purity. The hydrochloride salt form generally confers greater stability against oxidative degradation compared to the free amine/phenol base.
- Solubility and Formulation: The enhanced aqueous solubility of the hydrochloride salt is a significant advantage for creating stock solutions and for potential formulation into aqueous delivery systems. However, researchers must be mindful of the pH-dependent solubility. Changes in pH can lead to the precipitation of the less soluble free base, a phenomenon known as disproportionation, which must be considered in formulation and buffer selection. [\[1\]](#)
- Structural Integrity and Quantification: A combination of spectroscopic methods (NMR, IR, UV-Vis) provides a robust toolkit for confirming the structural identity of the material and for developing quantitative analytical methods. [\[22\]](#) UV-Vis spectroscopy, in particular, offers a straightforward method for concentration determination in routine assays like solubility and dissolution testing.

By understanding and experimentally verifying these core physical properties, scientists and developers can ensure the quality of their starting materials, anticipate challenges in formulation, and build a solid foundation for successful research outcomes.

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